DL-|A-HoLys(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-|A-HoLys(Boc)-OH is a synthetic amino acid derivative. It is often used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which prevents unwanted side reactions during the synthesis process. This compound is particularly valuable in the field of medicinal chemistry and biochemistry for the development of peptide-based drugs and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DL-|A-HoLys(Boc)-OH typically involves the protection of the amino group of lysine with a Boc group. The process begins with the reaction of lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Types of Reactions:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Coupling Reactions: this compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DIC or EDC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed:
Deprotection: Free lysine derivative.
Coupling: Peptide chains with this compound incorporated.
Scientific Research Applications
DL-|A-HoLys(Boc)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex peptides and proteins.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: For the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Industry: In the production of peptide-based materials and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of DL-|A-HoLys(Boc)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of peptide bonds.
Comparison with Similar Compounds
Nα-Fmoc-Lys(Boc)-OH: Another protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
Nα-Boc-Lys(Z)-OH: A lysine derivative with a benzyloxycarbonyl (Z) group for protection.
Comparison: DL-|A-HoLys(Boc)-OH is unique due to its specific protective group (Boc), which offers distinct advantages in terms of stability and ease of removal under mild acidic conditions. Compared to Fmoc and Z groups, the Boc group provides a balance between stability during synthesis and ease of deprotection, making it a preferred choice in many peptide synthesis protocols.
Properties
IUPAC Name |
3-amino-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-7-5-4-6-9(13)8-10(15)16/h9H,4-8,13H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROHJZFRKSKYNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.